molecular formula C15H14N4S B8639116 4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

Cat. No.: B8639116
M. Wt: 282.4 g/mol
InChI Key: CAIMPUSNVOLAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H14N4S and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C15H14N4S/c1-10-5-12(14-8-16-9-20-14)7-13(6-10)19-15-17-4-3-11(2)18-15/h3-9H,1-2H3,(H,17,18,19)

InChI Key

CAIMPUSNVOLAAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3=CN=CS3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A microwave vial was charged with Intermediate 18 (218 mg, 0.670 mmol), 5-bromo-1,3-thiazole (59.9 μL, 0.670 mmol), Pd2(dba)3 (30.7 mg, 0.034 mmol), X-Phos (32.0 mg, 0.067 mmol) and cesium carbonate (437 mg, 1.341 mmol). The system was purged and flushed with Ar(g) four times before adding dioxane (918 μL) and water (92 μL). Again, the system was purged and flushed five times before sealing the vial and heating at 100° C. LCMS showed ˜60% desired product, ˜35% de-borolated product and remaining unreacted starting material. The reaction mixture was diluted with ethyl acetate, filtered through a celite plug and concentrated. The resultant residue was purified by column chromatography on silica gel (Biotage, 0-20% ethyl acetate in hexanes) to afford 4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine (105 mg, 0.372 mmol, 55.5%). MS ESI: [M+H]+ m/z 283.0. 1H NMR (500 MHz, DMSO-D6) δ 9.60 (s, 1H), 9.04 (s, 1H), 8.35 (d, J=6.6, 1H), 8.18 (s, 1H), 8.04 (s, 1H), 7.54 (s, 1H), 7.10 (s, 1H), 6.75 (d, J=6.3, 1H), 2.37 (s, 3H), 2.30 (s, 3H).
Name
Intermediate 18
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
59.9 μL
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
30.7 mg
Type
catalyst
Reaction Step One

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